![molecular formula C18H17N3O4S2 B2573170 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886936-49-8](/img/structure/B2573170.png)

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

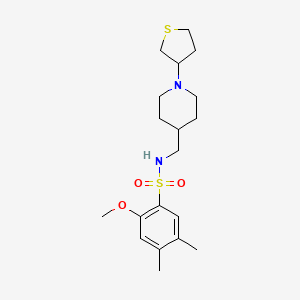

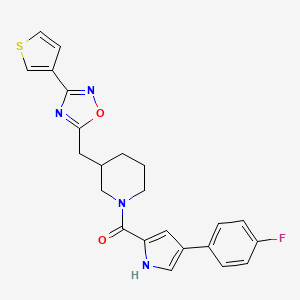

The compound “N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide” is a complex organic molecule that contains a benzothiazole ring, which is a type of heterocyclic compound . The benzothiazole ring is attached to an acetamide group at the 6-position and a benzamide group at the 2-position . The benzamide group is further substituted with an ethylsulfonyl group at the 4-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, an acetamide group, and a benzamide group substituted with an ethylsulfonyl group . These functional groups could potentially participate in various chemical reactions.Chemical Reactions Analysis

Benzothiazole derivatives have been shown to participate in a variety of chemical reactions . For example, they can undergo carboarylation reactions when exposed to certain catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the benzothiazole ring could potentially make the compound aromatic and relatively stable .Scientific Research Applications

Selective Halocyclization and Iodosulfonylation

The compound can be used in the selective halocyclization and iodosulfonylation of N-benzothiazol-2-yl alkynamides under mild conditions . This process is an effective synthetic strategy to pyrimidobenzothiazoles via a 6- endo-dig halocyclization of N-benzothiazol-2-yl alkynamides .

2. Excited State Hydrogen Bond and Proton Transfer The compound can be used to study the excited state hydrogen bond and proton transfer of 2- (benzo [d]thiazol-2-yl)-3-methoxynaphthalen-1-ol . The solvent effect on the hydrogen bond dynamical process can be analyzed theoretically based on state-of-the-art ab initio calculations .

Optoelectronics

The compound can be used in the development of new products in optoelectronics . The mechanism of solvent effects can be revealed, which will help to develop new products in optoelectronics and analytical tools .

Analytical Tools

The compound can be used in the development of analytical tools . The mechanism of solvent effects can be revealed, which will help to develop new products in optoelectronics and analytical tools .

Synthesis of Multisubstituted α,β-Enones

The compound can be used in the synthesis of several multisubstituted α,β-enones . The selective halocyclization and iodosulfonylation of N-benzothiazol-2-yl alkynamides under mild conditions is described .

Study of Solvent Effects

The compound can be used to study the solvent effects on the excited state intramolecular proton transfer (ESIPT) reaction . The ESIPT reaction of the compound is gradually inhibited by increasing solvent polarity .

Future Directions

properties

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-3-27(24,25)14-7-4-12(5-8-14)17(23)21-18-20-15-9-6-13(19-11(2)22)10-16(15)26-18/h4-10H,3H2,1-2H3,(H,19,22)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXHGDAQGSLXLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2573090.png)

![N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2573091.png)

![Methyl 3-(2,6-dichlorophenyl)-5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2573092.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B2573095.png)

![Ethyl 4-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2573099.png)

![N-[(5-Tert-butyl-1,2-oxazol-3-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine;hydrochloride](/img/structure/B2573102.png)

![2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid](/img/structure/B2573109.png)